molecular formula C20H24N4 B10763784 3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B10763784
M. Wt: 320.4 g/mol
InChI Key: QKPPIMNVHFZLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML388 is a potent and selective inhibitor of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). This enzyme is responsible for the degradation of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. By inhibiting HPGD, ML388 increases the levels of prostaglandins, particularly prostaglandin E2 (PGE2), which plays a role in inflammation and cancer .

Preparation Methods

The synthesis of ML388 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a key intermediate through a series of reactions such as alkylation, cyclization, and functional group transformations.

Industrial production methods for ML388 are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

ML388 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of ML388 .

Scientific Research Applications

ML388 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of HPGD and its effects on prostaglandin levels.

    Biology: Employed in cell-based assays to investigate the role of prostaglandins in cellular processes.

    Medicine: Explored for its potential therapeutic effects in conditions involving inflammation and cancer, due to its ability to increase PGE2 levels.

    Industry: Potential applications in the development of anti-inflammatory and anticancer drugs

Mechanism of Action

ML388 exerts its effects by selectively inhibiting the enzyme HPGD. This inhibition prevents the degradation of prostaglandins, leading to increased levels of PGE2. The elevated PGE2 levels can then interact with specific receptors on cells, triggering various signaling pathways involved in inflammation, cell proliferation, and cancer progression .

Comparison with Similar Compounds

ML388 is unique in its high potency and selectivity for HPGD compared to other similar compounds. Some similar compounds include:

ML388 stands out due to its specific chemical structure, which confers high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C20H24N4/c1-14-8-10-17(11-9-14)24-15(2)13-18(16(24)3)20-22-21-19-7-5-4-6-12-23(19)20/h8-11,13H,4-7,12H2,1-3H3

InChI Key

QKPPIMNVHFZLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=NN=C4N3CCCCC4)C

Origin of Product

United States

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